4-(Bromomethyl)benzo[d][1,3]dioxole
Overview
Description
“4-(Bromomethyl)benzo[d][1,3]dioxole” is a chemical compound with the molecular formula C8H7BrO2 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of dioxole functionalized metal–organic frameworks (MOFs) has been reported. The combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)benzo[d][1,3]dioxole” is represented by the linear formula C8H7BrO2 . The InChI key for this compound is NXSORIZRMNGQNL-UHFFFAOYSA-N .Chemical Reactions Analysis
The aromatic protons in benzo[d]dioxole and phenyl groups of the as-prepared molecules exhibited different signals . The reaction was stirred for 3 h, then the reaction was stopped, and saturated sodium carbonate was added to quench .Physical And Chemical Properties Analysis
The melting point of “4-(Bromomethyl)benzo[d][1,3]dioxole” is 62-62.5 °C . The compound is soluble, with a solubility of 0.239 mg/ml .Scientific Research Applications
Synthesis of Bioactive Compounds
This compound serves as a valuable starting material for synthesizing a wide range of bioactive compounds. These are significant due to their diverse biological and therapeutic properties .
Metal–Organic Frameworks (MOFs)
Benzo[d][1,3]dioxole derivatives are used in creating dioxole functionalized MOFs. These have unique physical properties and potential applications in gas storage, separation technologies, and catalysis .
Total Synthesis of Alkaloids
The compound is utilized in the total synthesis of benzylisoquinoline alkaloids, which are important due to their pharmacological activities .
Organic Synthesis Intermediate
It acts as an intermediate in various organic synthesis processes due to its reactive bromomethyl group which can undergo further chemical transformations .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a synthetic chemical and its specific biological targets may depend on the context of its use .
Mode of Action
Bromomethyl groups are often used in organic synthesis for their electrophilic properties, suggesting that this compound might interact with biological targets through electrophilic substitution .
Pharmacokinetics
Its bioavailability, metabolism, and excretion would depend on various factors including its formulation, route of administration, and the individual’s physiological condition .
Result of Action
Its effects would likely depend on the specific biological targets it interacts with .
Action Environment
The action, efficacy, and stability of 4-(Bromomethyl)benzo[d][1,3]dioxole can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored under an inert atmosphere at 2-8°C .
properties
IUPAC Name |
4-(bromomethyl)-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSORIZRMNGQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626331 | |
Record name | 4-(Bromomethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101417-40-7 | |
Record name | 4-(Bromomethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)benzo[d][1,3]dioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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